Arbaclofen placarbil
Overview
Description
Arbaclofen placarbil, also known as XP19986, is a prodrug of R-baclofen. It was developed to improve the pharmacokinetic profile of baclofen, a gamma-aminobutyric acid type B receptor agonist. This compound is designed to be absorbed throughout the gastrointestinal tract, providing a more stable plasma concentration compared to baclofen . It was initially investigated for the treatment of gastroesophageal reflux disease and spasticity due to multiple sclerosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Arbaclofen placarbil is synthesized through a series of chemical reactions involving the esterification of R-baclofen. The process involves the reaction of R-baclofen with isobutyric acid and isobutyraldehyde in the presence of an esterase enzyme, human carboxylesterase-2 . This enzyme catalyzes the hydrolysis of the ester bond, resulting in the formation of this compound .
Industrial Production Methods: The industrial production of this compound involves large-scale esterification reactions under controlled conditions. The process ensures high yield and purity of the final product. The reaction conditions include maintaining an optimal temperature and pH to facilitate the enzymatic activity of human carboxylesterase-2 .
Chemical Reactions Analysis
Types of Reactions: Arbaclofen placarbil undergoes hydrolysis reactions catalyzed by human carboxylesterase-2. This reaction converts this compound into its active form, R-baclofen .
Common Reagents and Conditions:
Reagents: Isobutyric acid, isobutyraldehyde, human carboxylesterase-2.
Conditions: Optimal temperature and pH for enzymatic activity
Major Products:
R-baclofen: The active form of the compound.
Carbon dioxide, isobutyric acid, and isobutyraldehyde: By-products of the hydrolysis reaction.
Scientific Research Applications
Arbaclofen placarbil has been extensively studied for its potential therapeutic applications:
Mechanism of Action
Arbaclofen placarbil is a prodrug that is converted to R-baclofen in the body. R-baclofen acts as an agonist of the gamma-aminobutyric acid type B receptor, which is involved in inhibitory neurotransmission . By activating these receptors, R-baclofen helps reduce spasticity and muscle tone . The conversion of this compound to R-baclofen is primarily catalyzed by human carboxylesterase-2 .
Comparison with Similar Compounds
Baclofen: The parent compound of arbaclofen placarbil.
Gabapentin enacarbil: Another prodrug designed to improve the pharmacokinetic properties of gabapentin.
Lesogaberan: A compound investigated for similar therapeutic applications.
Uniqueness of this compound: this compound’s ability to be absorbed throughout the gastrointestinal tract and its stable plasma concentration profile make it unique compared to other similar compounds . Its prodrug nature allows for sustained release and improved therapeutic efficacy .
Properties
IUPAC Name |
(3R)-3-(4-chlorophenyl)-4-[[(1S)-2-methyl-1-(2-methylpropanoyloxy)propoxy]carbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClNO6/c1-11(2)17(24)26-18(12(3)4)27-19(25)21-10-14(9-16(22)23)13-5-7-15(20)8-6-13/h5-8,11-12,14,18H,9-10H2,1-4H3,(H,21,25)(H,22,23)/t14-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTAALBWJQJLGN-KSSFIOAISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(OC(=O)C(C)C)OC(=O)NCC(CC(=O)O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](OC(=O)C(C)C)OC(=O)NC[C@H](CC(=O)O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40233754 | |
Record name | Arbaclofen placarbil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40233754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
R-baclofen is postulated to aid in spasticity by acting as an agonist of the inhibitory gamma aminobutyric acid neurotransmission pathway. | |
Record name | Arbaclofen Placarbil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08892 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
847353-30-4 | |
Record name | Arbaclofen placarbil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=847353-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arbaclofen placarbil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847353304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arbaclofen Placarbil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08892 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Arbaclofen placarbil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40233754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R)-3-(4-chlorophenyl)-4-[[[(1S)-2-methyl-1-(2-methyl-1-oxopropoxy)propoxy]-oxomethyl]amino]butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ARBACLOFEN PLACARBIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W89H91R7VX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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